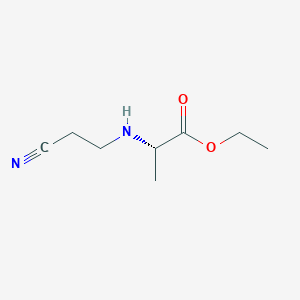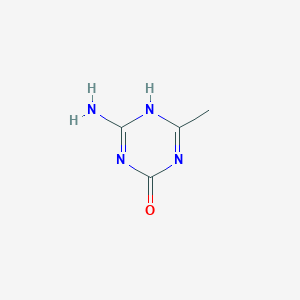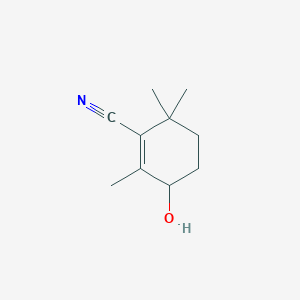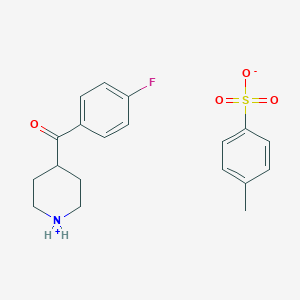
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves several steps. The primary synthetic route includes the reaction of 4-fluorobenzoyl chloride with piperidine to form (4-fluorophenyl)(piperidin-4-yl)methanone. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate can be compared with other similar compounds, such as:
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.
(4-Fluorophenyl)(piperidin-4-yl)methanone: This compound lacks the 4-methylbenzenesulfonate group, making it less soluble in certain solvents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLXYJZWWJEGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)

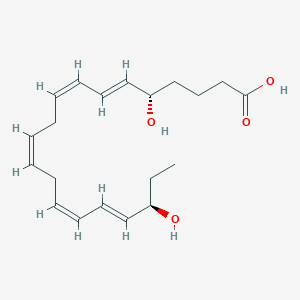
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)

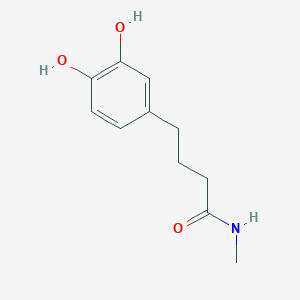
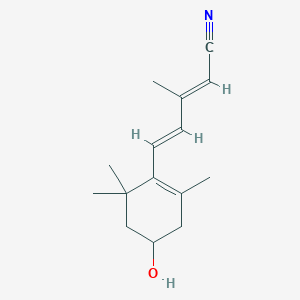
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
